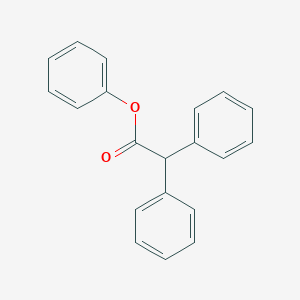

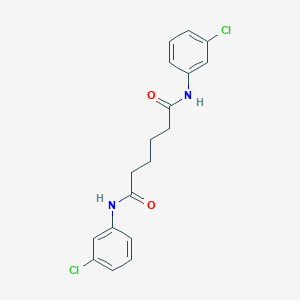

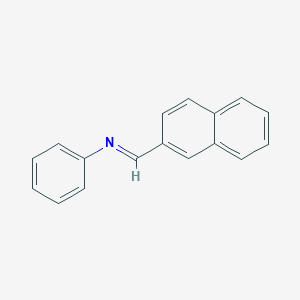

![molecular formula C6H8Br2O B185687 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane CAS No. 58774-33-7](/img/structure/B185687.png)

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane, commonly referred to as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and since then, it has become an important tool for farmers to protect their crops from weed infestations. The compound is known for its high efficacy against a wide range of weeds and for its low toxicity to humans and animals. In 1.0]heptane.

Mécanisme D'action

The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane involves the inhibition of photosynthesis in plants. The compound acts as a photosystem II inhibitor, preventing the transfer of electrons from water to plastoquinone. This leads to the accumulation of reactive oxygen species, which damages the photosynthetic apparatus and ultimately results in the death of the plant.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound have been extensively studied in plants. The compound has been found to inhibit the activity of the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species. This leads to the accumulation of reactive oxygen species and oxidative stress in the plant cells, ultimately resulting in cell death. The compound has also been found to affect the expression of genes involved in stress responses and cell death pathways.

Avantages Et Limitations Des Expériences En Laboratoire

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane is a widely used herbicide in agriculture, and its efficacy and safety have been extensively studied. It is a useful tool for researchers studying plant physiology and biochemistry, as it can be used to induce oxidative stress and cell death in plant cells. However, the compound has limitations in terms of its selectivity, as it can affect both target and non-target plants. It is also known to have a long persistence in the environment, which can lead to the accumulation of residues in soil and water.

Orientations Futures

There are several future directions for research on 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane. One area of research is the development of new formulations and application methods to improve the efficacy and reduce the environmental impact of the compound. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of the compound, which could lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the compound has potential applications in other fields, such as medicine and materials science, and further research in these areas could lead to new discoveries and applications.

Méthodes De Synthèse

The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane involves the reaction of 3,4-dibromocyclobutene with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a Diels-Alder cycloaddition mechanism, resulting in the formation of the desired compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

3,4-Dibromo-7-oxabicyclo[4.1.0]heptane has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cotton, soybean, wheat, and corn. The compound has been found to be effective against both annual and perennial weeds, making it a versatile herbicide. It is also used in non-crop areas, such as roadsides, railways, and industrial sites, to control weed growth.

Propriétés

Numéro CAS |

58774-33-7 |

|---|---|

Formule moléculaire |

C6H8Br2O |

Poids moléculaire |

255.93 g/mol |

Nom IUPAC |

3,4-dibromo-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C6H8Br2O/c7-3-1-5-6(9-5)2-4(3)8/h3-6H,1-2H2 |

Clé InChI |

UPEVUGACLNEWPQ-UHFFFAOYSA-N |

SMILES |

C1C2C(O2)CC(C1Br)Br |

SMILES canonique |

C1C2C(O2)CC(C1Br)Br |

Autres numéros CAS |

58774-33-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

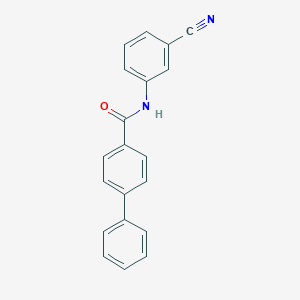

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)

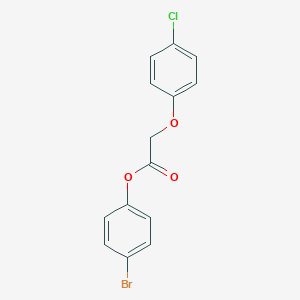

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

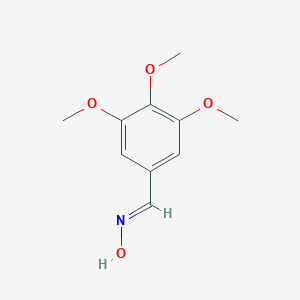

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)

![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)